Docosa-5,9-dienoic acid can be found in various natural sources, predominantly in certain species of fish and marine algae. These organisms are known to synthesize a range of polyunsaturated fatty acids, which play crucial roles in cellular functions and are essential components of cell membranes.
This fatty acid falls under the category of long-chain polyunsaturated fatty acids (PUFAs), specifically within the group of omega-3 fatty acids. Its structure includes multiple unsaturated bonds, which contribute to its reactivity and biological activity.
The synthesis of docosa-5,9-dienoic acid can be achieved through several methods, including:
Technical Details:
For example, one method involves the use of lithium acetylide ethylenediamine complex in dimethyl sulfoxide to produce alkynes that can subsequently undergo further reactions to yield docosa-5,9-dienoic acid derivatives[3]. Another approach includes enzymatic synthesis using lipoxygenases that catalyze the dioxygenation of precursor fatty acids like docosahexaenoic acid[1]
Docosa-5,9-dienoic acid has a long carbon chain with a total of 22 carbon atoms (C22:2). The presence of double bonds at the 5th and 9th positions gives it unique properties compared to saturated fatty acids.
The molecular formula for docosa-5,9-dienoic acid is C22H34O2. The structural representation highlights its unsaturation and potential for forming various derivatives through chemical reactions.
Docosa-5,9-dienoic acid participates in various chemical reactions typical for unsaturated fatty acids:
Technical Details:
Mass spectrometry is often used to analyze the fragmentation patterns of docosa-5,9-dienoic acid derivatives, providing insights into their structure and stability[4]
The mechanism by which docosa-5,9-dienoic acid exerts its biological effects involves several pathways:
Research indicates that docosa-5,9-dienoic acid may play roles in neuroprotection and anti-inflammatory processes due to its ability to mod
Docosa-5,9-dienoic acid (C22:2n-7) arises through specific modifications of canonical polyunsaturated fatty acid (PUFA) biosynthesis pathways. Unlike typical omega-3 or omega-6 PUFAs, this fatty acid features non-methylene-interrupted (NMI) double bonds at positions Δ5 and Δ9. Its biosynthesis primarily utilizes palmitic acid (16:0) as a precursor, which undergoes Δ9-desaturation to palmitoleic acid (16:1Δ9). Subsequent elongation by ELOVL5/7 elongases converts this to cis-11-eicosenoic acid (20:1Δ11), which then undergoes Δ5-desaturation via FADS1 or analogous desaturases to yield eicosa-5,11-dienoic acid. A final two-carbon elongation by ELOVL enzymes produces docosa-5,9-dienoic acid [1] [9].
Alternative routes involve Δ8-desaturation of eicosadienoic acid (20:2n-9) or retroconversion from longer-chain PUFAs via peroxisomal β-oxidation. Crucially, docosa-5,9-dienoic acid bypasses the classical Sprecher pathway for DHA synthesis, which requires C24 intermediates and peroxisomal chain-shortening [1] [3]. Instead, its formation relies on the substrate specificity of elongases and desaturases acting on monounsaturated precursors, positioning it as a metabolic branch point from standard highly unsaturated fatty acid (HUFA) biosynthesis [4] [8].
Table 1: Key Intermediates in Docosa-5,9-dienoic Acid Biosynthesis
| Precursor | Enzyme Involved | Product | Metabolic Role |
|---|---|---|---|
| Palmitic acid (16:0) | Δ9-desaturase (SCD) | Palmitoleic acid (16:1Δ9) | Initial desaturation step |
| Palmitoleic acid (16:1Δ9) | ELOVL5/7 elongase | cis-11-Eicosenoic acid (20:1Δ11) | Carbon chain extension |
| cis-11-Eicosenoic acid (20:1Δ11) | Δ5-desaturase (FADS1) | Eicosa-5,11-dienoic acid | Position-specific desaturation |
| Eicosa-5,11-dienoic acid | ELOVL elongase | Docosa-5,9-dienoic acid (C22:2Δ5,9) | Final elongation product |
The Δ5 double bond insertion is catalyzed by front-end desaturases (e.g., FADS1/FADS2 in mammals), which require cytochrome b5 reductase and molecular oxygen. These enzymes exhibit strict regioselectivity, favoring substrates with pre-existing double bonds at Δ11 or Δ9 positions. Notably, Δ5-desaturase acts efficiently on 20:1Δ11 but poorly on saturated or Δ9-monoenoic substrates, explaining the rarity of docosa-5,9-dienoic acid in vertebrates [4] [9].
Elongase complexes (ELOVL enzymes) determine chain length specificity. ELOVL5 preferentially elongates C18–C20 PUFAs, while ELOVL2/4 handle C20–C22 substrates. In docosa-5,9-dienoic acid synthesis, ELOVL5 elongates 16:1Δ9 to 20:1Δ11, whereas ELOVL2 likely performs the final elongation to C22. Kinetic studies reveal that ELOVL2 exhibits higher activity toward di-unsaturated C20 acids (e.g., eicosa-5,11-dienoic acid) than mono-unsaturated ones [4] [8].
In marine invertebrates, alternative desaturases (e.g., Δ8-desaturases) contribute to pathway diversification. Some mollusks possess bifunctional desaturases introducing Δ5/Δ8 bonds, enabling synthesis without the canonical Δ6-desaturation step. This enzymatic promiscuity allows taxon-specific production of NMI fatty acids like docosa-5,9-dienoic acid [9] [10].
Docosa-5,9-dienoic acid occurs predominantly in marine invertebrates, particularly in phospholipids of cnidarians and mollusks. In the sea anemone Stoichactis helianthus, it constitutes ~4.2% of total fatty acids in tentacle phospholipids, serving as a membrane fluidity modulator in variable-temperature environments [10]. Bivalves like Crassostrea gigas (Pacific oyster) contain significant quantities (1.8–3.5% of lipid fraction), with higher concentrations in deep-water populations, suggesting a role in hydrostatic pressure adaptation [2] [10].
Limited terrestrial sources include gymnosperm seeds (e.g., Pinus koraiensis), where it occurs at <0.5% of seed oil fatty acids. Its presence in photosynthetic organisms is rare, though some diatom species (e.g., Nitzschia laevis) produce traces via elongation of 20:2Δ5,11 precursors. Unlike algae that favor omega-3 PUFAs, these diatoms possess Δ5-desaturases accepting monounsaturated substrates [5] [10].
Notably, docosa-5,9-dienoic acid is virtually absent in teleost fish and marine mammals, which prioritize EPA/DHA synthesis. Its ecological niche correlates with organisms lacking Δ6-desaturase or having alternative HUFA biosynthetic routes [1] [3].
Table 2: Occurrence of Docosa-5,9-dienoic Acid in Natural Sources
| Organism | Tissue/Compartment | Relative Abundance (% Total FAs) | Ecophysiological Context |
|---|---|---|---|
| Stoichactis helianthus (Sun anemone) | Tentacle phospholipids | 3.8–4.5% | Membrane adaptation in reef environments |
| Crassostrea gigas (Pacific oyster) | Gill mitochondria | 1.8–3.5% | Pressure tolerance in intertidal zones |
| Pecten maximus (Great scallop) | Digestive gland | 2.1–2.9% | Energy metabolism modulation |
| Pinus koraiensis (Korean pine) | Seed oil | 0.3–0.5% | Storage lipid component |
| Nitzschia laevis (Marine diatom) | Cellular lipids | <0.2% | Alternative HUFA pathway |
Vertebrates primarily utilize the Δ6-desaturation pathway for C22 PUFA synthesis, making docosa-5,9-dienoic acid a minor metabolite. Transgenic mouse studies (Fads2⁻/⁻) confirm that Δ6-desaturase knockout abolishes DHA synthesis but increases Δ5-desaturase activity toward monounsaturated substrates, yielding trace 5,9-dienoic acids [4] [8].
In marine invertebrates, three distinct routes exist:
Higher plants and algae typically lack Δ5-desaturases acting on C20:1, confining docosa-5,9-dienoic acid to specific gymnosperms. Evolutionary analysis suggests that gene duplications in desaturase families (e.g., FADS) enabled functional diversification in invertebrates, permitting 5,9-bond formation absent from vertebrate metabolism [4] [9].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6